molecular formula C16H18N4O3S2 B4191869 2-ethylsulfonyl-5-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2,4-triazol-3-amine

2-ethylsulfonyl-5-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2,4-triazol-3-amine

Cat. No.: B4191869
M. Wt: 378.5 g/mol
InChI Key: HJOUJCUMGNOIMJ-UHFFFAOYSA-N
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Description

2-ethylsulfonyl-5-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2,4-triazol-3-amine is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an ethylsulfonyl group, a methoxyphenyl group, and a thienylmethyl group attached to a triazole ring, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylsulfonyl-5-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2,4-triazol-3-amine typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Ethylsulfonyl Group: This step may involve sulfonation reactions using reagents like ethylsulfonyl chloride.

    Attachment of the Methoxyphenyl Group: This can be done through nucleophilic substitution reactions.

    Incorporation of the Thienylmethyl Group: This step may involve coupling reactions using thienylmethyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethylsulfonyl-5-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethylsulfonyl-5-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 1-(methylsulfonyl)-3-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine
  • 1-(ethylsulfonyl)-3-(4-hydroxyphenyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine
  • 1-(ethylsulfonyl)-3-(4-methoxyphenyl)-N-(2-furylmethyl)-1H-1,2,4-triazol-5-amine

Uniqueness

2-ethylsulfonyl-5-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2,4-triazol-3-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

2-ethylsulfonyl-5-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S2/c1-3-25(21,22)20-16(17-11-14-5-4-10-24-14)18-15(19-20)12-6-8-13(23-2)9-7-12/h4-10H,3,11H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOUJCUMGNOIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1C(=NC(=N1)C2=CC=C(C=C2)OC)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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